1H-Indole, 1-(4-methoxybenzoyl)-
Description
Strategic Importance of Indole (B1671886) Scaffolds in Modern Chemical Synthesis and Design
Indole and its derivatives are fundamental structural motifs in a vast array of natural products, pharmaceuticals, and agrochemicals. semanticscholar.orgresearchgate.netnih.govmdpi.com Their diverse biological activities have made them a focal point in drug discovery, with indole-based compounds showing promise as anticancer, antimicrobial, and anti-inflammatory agents. mdpi.com The indole ring's unique electronic nature allows it to participate in a variety of chemical transformations, making it a versatile template for the construction of complex molecules. semanticscholar.orgresearchgate.netbohrium.com The ability to functionalize the indole core at various positions, including the nitrogen atom, provides a powerful tool for fine-tuning the properties of the resulting compounds. researchgate.net
Contextualization of 1H-Indole, 1-(4-methoxybenzoyl)- within N-Acylated Indole Chemistry
N-acylated indoles are a significant subclass of indole derivatives where an acyl group is attached to the indole nitrogen. This modification serves multiple purposes in synthetic chemistry. It can act as a protecting group, altering the reactivity of the indole ring, particularly at the C3 position, and enabling selective functionalization at other sites. nih.gov Furthermore, the N-acyl group can influence the biological activity of the parent indole, a strategy often employed in medicinal chemistry to enhance potency or selectivity. nih.gov The synthesis of N-acylated indoles can be achieved through various methods, including the reaction of indoles with acyl chlorides or carboxylic acids under different catalytic conditions. nih.gov The choice of the acylating agent is crucial as it introduces specific steric and electronic features to the final molecule, as seen in 1H-Indole, 1-(4-methoxybenzoyl)- .
Structure
3D Structure
Properties
CAS No. |
52498-87-0 |
|---|---|
Molecular Formula |
C16H13NO2 |
Molecular Weight |
251.28 g/mol |
IUPAC Name |
indol-1-yl-(4-methoxyphenyl)methanone |
InChI |
InChI=1S/C16H13NO2/c1-19-14-8-6-13(7-9-14)16(18)17-11-10-12-4-2-3-5-15(12)17/h2-11H,1H3 |
InChI Key |
JHBJNRSAHCAKEY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC3=CC=CC=C32 |
Origin of Product |
United States |
Sophisticated Synthetic Strategies for 1h Indole, 1 4 Methoxybenzoyl and Its Structural Analogues
Direct N-Aroylation Methodologies for 1H-Indole, 1-(4-methoxybenzoyl)- Synthesis
The most straightforward approach to synthesizing 1H-Indole, 1-(4-methoxybenzoyl)- involves the direct N-aroylation of the indole (B1671886) nucleus. Several methods have been developed to achieve this transformation.
One common method involves the formation of an indolide anion using a strong base like sodium hydride, followed by a reaction with an aroyl chloride, such as 4-methoxybenzoyl chloride. thieme-connect.de Another approach is the direct aroylation of indoles with carboxylic acids, a reaction that can be facilitated by boric acid. thieme-connect.de Phase-transfer catalysis has also been employed for the N-aroylation of indoles, often resulting in good to excellent yields. thieme-connect.de
More recently, the use of N-acylbenzotriazoles as activated derivatives of carboxylic acids has proven effective for the N-acylation of various substrates, including indoles. thieme-connect.de While many of these methods work well for indoles with electron-withdrawing groups, the N-aroylation of indoles with electron-donating substituents, or when the aroylating agent itself contains an electron-donating group like the methoxy (B1213986) group in 4-methoxybenzoyl chloride, can be more challenging and may result in lower yields. thieme-connect.de
Table 1: Comparison of Direct N-Aroylation Methods
| Method | Reagents | Typical Yields | Notes |
| Indolide Anion Formation | Indole, Sodium Hydride, Aroyl Chloride | 36-82% | Effective but requires strong base. thieme-connect.de |
| Boric Acid Catalysis | Indole, Carboxylic Acid, Boric Acid | 50-82% | Direct aroylation with carboxylic acids. thieme-connect.de |
| Phase-Transfer Catalysis | Indole, Aroyl Chloride, Phase-Transfer Catalyst | 77-94% | Generally high yields. thieme-connect.de |
| DCC/DMAP Coupling | Indole, Carboxylic Acid, DCC, DMAP | 32-46% (for unsubstituted indoles), 0-15% (for 5-methoxyindole) | Lower yields for electron-rich indoles. thieme-connect.de |
| N-Aroylbenzotriazoles | Indole, N-Aroylbenzotriazole | - | Versatile method for N-acylation. thieme-connect.de |
Foundation in Classical and Contemporary Indole Annulation Methods
The construction of the indole ring system itself provides an alternative and highly versatile route to precursors that can then be N-aroylated. Numerous named reactions and modern catalytic methods are available for this purpose.
The Fischer indole synthesis, discovered by Emil Fischer in 1883, is a cornerstone of indole chemistry. wikipedia.orgbyjus.com The reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. wikipedia.orgbyjus.com The mechanism proceeds through a nih.govnih.gov-sigmatropic rearrangement of the protonated enamine tautomer of the hydrazone. wikipedia.orgyoutube.com This rearrangement is followed by the loss of ammonia and subsequent aromatization to yield the indole core. wikipedia.orgyoutube.com Isotopic labeling studies have confirmed that the aryl nitrogen (N1) of the initial phenylhydrazine is incorporated into the final indole structure. wikipedia.org The choice of acid catalyst, which can be a Brønsted acid like HCl or a Lewis acid like zinc chloride, can influence the reaction's outcome. wikipedia.org The Fischer indole synthesis is widely used in the production of various drugs, including the triptan class of antimigraine medications. wikipedia.org
The reductive cyclization of aromatic nitro compounds offers a powerful strategy for constructing the indole ring. nih.gov A variety of reducing agents can be employed, including catalytic hydrogenation over palladium on carbon (Pd/C) or Raney nickel, as well as chemical reductants like sodium dithionite, iron in acetic acid, or stannous chloride. nih.gov
One notable example is the Reissert indole synthesis , which is a classic method involving the reductive cyclization of o-nitrobenzylcarbonyl compounds. nih.gov In this process, an o-nitrotoluene is reacted with an oxalic ester to form an o-nitrophenylpyruvate derivative, which then undergoes reductive cyclization to produce an indole-2-carboxylic acid derivative. nih.gov
More modern approaches utilize palladium catalysis for the reductive cyclization of substrates like β-nitrostyrenes, sometimes using carbon monoxide surrogates such as phenyl formate. mdpi.com These methods are attractive due to their atom efficiency and the mild reaction conditions that are often tolerated by a wide range of functional groups. nih.govmdpi.com
The synthesis of indoles can also be achieved through the cyclization and rearrangement of various heterocyclic precursors. One such method involves the use of 2-alkynyl benzaldoximes, which can undergo tandem reactions to form N-heterocycles, including indoles. mdpi.com
Ortho-alkynylanilines are highly versatile building blocks for the synthesis of indoles. researchgate.net These substrates, readily prepared via Sonogashira cross-coupling reactions, can undergo intramolecular cyclization catalyzed by various transition metals, most notably palladium and gold. mdpi.comresearchgate.net
Palladium-catalyzed reactions of o-alkynylanilines can lead to a variety of substituted indoles. For instance, the intramolecular addition of C-N bonds to the alkyne, sometimes involving the migration of a functional group, can afford 3-substituted indoles. mdpi.com Copper has also been used to catalyze the cyclization of 2-ethynylaniline derivatives. organic-chemistry.org Gold-catalyzed aminofluorination of o-alkynylanilines represents a modern approach to producing fluorinated indoles. beilstein-journals.org Rhodium catalysts have also been shown to effect the cyclization of o-alkynyl anilines. acs.org
Several other named indole syntheses provide flexible routes to substituted indoles that can serve as precursors for 1H-Indole, 1-(4-methoxybenzoyl)-.
The Bartoli indole synthesis is a powerful method for preparing 7-substituted indoles from the reaction of ortho-substituted nitroarenes with vinyl Grignard reagents. rsc.orgwikipedia.org This reaction is particularly useful as classical indole syntheses often fail to produce these isomers. rsc.orgresearchgate.net The mechanism is thought to involve the reduction of the nitro group to a nitroso group by the first equivalent of the Grignard reagent, followed by attack of a second equivalent and a subsequent nih.govnih.gov-sigmatropic rearrangement. thieme-connect.com
The Leimgruber-Batcho indole synthesis is another efficient two-step process that begins with the reaction of an o-nitrotoluene with N,N-dimethylformamide dimethyl acetal to form an enamine. wikipedia.org This intermediate is then reductively cyclized to the indole. wikipedia.org This method is popular due to the commercial availability of many starting materials and the mild reaction conditions. wikipedia.orgtandfonline.com A variety of reducing agents can be used for the cyclization step, including Raney nickel with hydrazine, palladium on carbon with hydrogen, or stannous chloride. wikipedia.org
Table 2: Overview of Foundational Indole Syntheses
| Synthesis Name | Starting Materials | Key Features |
| Fischer Indole Synthesis | Phenylhydrazine, Aldehyde/Ketone | Acid-catalyzed, proceeds via nih.govnih.gov-sigmatropic rearrangement. wikipedia.orgbyjus.com |
| Reissert Indole Synthesis | o-Nitrotoluene, Oxalic Ester | Reductive cyclization of an o-nitrophenylpyruvate derivative. nih.gov |
| Bartoli Indole Synthesis | o-Substituted Nitroarene, Vinyl Grignard Reagent | Excellent for preparing 7-substituted indoles. rsc.orgwikipedia.org |
| Leimgruber-Batcho Indole Synthesis | o-Nitrotoluene, DMF Dimethyl Acetal | Two-step process involving an enamine intermediate. wikipedia.org |
Catalytic Paradigms in the Construction and Functionalization of 1H-Indole Systems
The development of catalytic methods has revolutionized the synthesis of complex indole derivatives. These strategies offer significant advantages over classical methods, including milder reaction conditions, higher efficiency, and greater functional group tolerance. Both transition metal catalysis and organocatalysis have emerged as powerful tools for the construction and site-specific functionalization of the indole nucleus.
Transition Metal-Catalyzed Transformations
Transition metals, with their diverse electronic properties and ability to cycle through multiple oxidation states, are exceptional catalysts for a wide range of organic transformations. In indole chemistry, they have been instrumental in developing novel methods for C-H activation, cross-coupling reactions, and cascade cyclizations.
Ruthenium catalysts have gained significant attention for their ability to direct the functionalization of specific C-H bonds in indole derivatives. mdpi.com This approach avoids the need for pre-functionalized starting materials, leading to more atom-economical synthetic routes.
Recent research has demonstrated the utility of ruthenium(II) catalysts in the regioselective direct diamidation of 3-carbonylindoles at the C4 and C5 positions using dioxazolones. nih.gov This method allows for the efficient installation of two amide groups onto the benzene (B151609) ring of the indole core under mild conditions with a broad substrate scope. nih.gov Density functional theory (DFT) calculations have shown a kinetic preference for C4-functionalization over C2-functionalization. nih.gov
Furthermore, ruthenium-catalyzed C-H activation has been successfully applied to the synthesis of various substituted indoles. For instance, the use of a carbamoyl directing group on the indole nitrogen enables the C2-vinylation of indoles with a wide range of olefins. mdpi.comrsc.org Another strategy involves the ruthenium-catalyzed [4+1] annulation of imidamides with diazo compounds to construct 3-substituted NH-indoles and 2,3-disubstituted 3H-indoles. mdpi.com The choice of reaction conditions can selectively favor one product over the other. mdpi.com
The following table summarizes key aspects of Ruthenium-catalyzed C-H functionalization of indoles:
| Catalyst System | Directing Group | Position of Functionalization | Reaction Type | Ref. |
| [RuCl₂(p-cymene)]₂ / AgSbF₆ | Imidamide | C2, C3 | [4+1] Annulation | mdpi.com |
| [Ru(p-cymene)Cl₂]₂ / Cu(OAc)₂ / AgSbF₆ | Carbamoyl | C2 | Vinylation | rsc.org |
| Ruthenium(II) | 3-Carbonyl | C4, C5 | Diamidation | nih.gov |
| Ruthenium porphyrin | Aryl azide | C2, C3 | Annulation | mdpi.com |
| [Cp*RhCl₂]₂ / n-Bu₄NOAc | NH-indole | ortho-C-H of aryl group | Alkenylation/Annulation | nih.gov |
Gold catalysts, particularly gold(I) complexes, have emerged as powerful tools for the synthesis of complex indole-containing scaffolds through cascade reactions. nih.gov These reactions often proceed under mild conditions and allow for the rapid construction of molecular complexity from relatively simple starting materials.
One notable example is the gold(I)-catalyzed hydroaminative/arylative cascade for the synthesis of various indole-fused skeletons. nih.gov This transformation involves the reaction of 1,3-unsubstituted indole intermediates, and the catalyst loading has been shown to be a critical factor in the reaction's success. nih.gov Mechanistic studies have led to the isolation and characterization of an unprecedented 1,3-dimetallated 3H-indole gold complex, providing valuable insight into the reaction pathway. nih.gov
Gold catalysis has also been employed in cyclization/carbonylation cascade reactions of 1,6-diynes. nih.gov This process, which involves sequential 6-exo-dig and 6-endo-dig cyclizations followed by hydration, provides access to β,γ-unsaturated ketones. nih.gov This methodology has been used to construct cyclized 1,2,3,6-tetrahydropyridine and 3,6-dihydro-2H-pyran frameworks, demonstrating the versatility of gold catalysis in generating diverse heterocyclic structures. nih.gov
Key features of gold-catalyzed reactions for indole synthesis are highlighted below:
| Catalyst | Reaction Type | Key Intermediates | Resulting Structures | Ref. |
| Gold(I) | Hydroaminative/Arylative Cascade | 1,3-Dimetallated 3H-indole gold complex | 2,3-Fused indole derivatives | nih.gov |
| Gold(I) | Cyclization/Carbonylation Cascade | 1,3-Oxazine vinylgold intermediate | β,γ-Unsaturated ketones with cyclized frameworks | nih.gov |
Palladium-catalyzed cross-coupling reactions are among the most powerful and versatile methods for forming carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental to the synthesis of a vast array of functionalized indole derivatives. The general catalytic cycle for these reactions involves oxidative addition, transmetalation, and reductive elimination steps. uwindsor.ca
The Suzuki-Miyaura and Mizoroki-Heck reactions are prominent examples of palladium-catalyzed cross-couplings that have been extensively used in indole chemistry. nih.gov The efficiency of these reactions can be influenced by non-covalent interactions between the substrates and catalytically inert species. nih.gov For instance, the use of zinc(II)-porphyrins and zinc(II)-salphens can modulate the reactivity of halopyridine substrates by preventing the formation of inactive, over-coordinated palladium species. nih.gov
Recent advancements in palladium catalysis have focused on developing more sustainable and efficient systems. Micellar catalysis, where reactions are performed in water using ppm levels of palladium, has emerged as a promising green alternative. youtube.com This approach utilizes specially designed ligands that encapsulate the palladium catalyst within micelles, extending its lifetime and allowing for significantly lower catalyst loadings. youtube.com
The following table outlines various palladium-catalyzed cross-coupling reactions for the synthesis of indole derivatives:
| Reaction Name | Coupling Partners | Key Features | Ref. |
| Suzuki-Miyaura | Organoboron compounds and organic halides | High functional group tolerance, allows for coupling of alkylboron derivatives. | uwindsor.ca |
| Mizoroki-Heck | Alkenes and organic halides | Forms a new C-C bond at an sp² carbon. | nih.gov |
| Sonogashira | Terminal alkynes and organic halides | Synthesis of alkynyl-substituted indoles. | nih.gov |
| Kumada | Grignard reagents and organic halides | Strong nucleophiles, often requires milder conditions. | nih.gov |
| Negishi | Organozinc reagents and organic halides | High reactivity and functional group tolerance. | nih.gov |
Copper catalysis offers a cost-effective and practical alternative to palladium for certain C-C bond-forming reactions in indole synthesis. nih.gov Copper catalysts have been successfully employed in the synthesis of multisubstituted indoles through tandem reactions.
One such approach involves a one-pot tandem copper-catalyzed Ullmann-type C-N bond formation followed by an intramolecular cross-dehydrogenative coupling (CDC) reaction. organic-chemistry.org This method allows for the efficient synthesis of multisubstituted indoles from readily available aryl iodides and enamines in high yields. organic-chemistry.org The reaction conditions, including the choice of ligand, base, and solvent, are crucial for achieving optimal results. organic-chemistry.org
Copper catalysts are also effective in promoting the intramolecular cyclization of 2-alkynyl phenols and tosylanilines to afford 2-substituted benzo[b]furans and indoles, respectively. nih.govrsc.org These reactions proceed under mild conditions with low catalyst loading and exhibit a broad substrate scope. nih.govrsc.org A plausible mechanism involves the deprotonation of the phenol or tosylaniline, followed by coordination to the copper catalyst, intramolecular cyclization, and subsequent protonolysis. nih.gov
The table below summarizes key copper-catalyzed reactions for indole synthesis:
| Catalyst System | Reaction Type | Starting Materials | Product | Ref. |
| CuI / Johnphos | Ullmann C-N formation / CDC | Aryl iodides and enamines | Multisubstituted indoles | organic-chemistry.org |
| CuCl / Cs₂CO₃ | Intramolecular Cyclization | 2-Alkynyl tosylanilines | 2-Substituted indoles | nih.govrsc.org |
| Photoinduced Copper Catalysis | Allenyl Radical Cyanation | Allenyl acetates and cyanating agents | Allenyl nitriles | rsc.org |
Organocatalytic Modalities for Asymmetric Induction
Organocatalysis, the use of small organic molecules to catalyze chemical reactions, has emerged as a powerful strategy for the asymmetric synthesis of chiral molecules. nih.gov In the context of indole chemistry, organocatalysis has been instrumental in the development of enantioselective methods for the construction of complex chiral indole-based heterocycles. nih.gov
A key strategy in this area involves the design and development of versatile platform molecules, such as vinylindoles, indolylmethanols, and arylindoles, which can participate in a variety of organocatalytic asymmetric reactions. nih.gov These reactions include cycloadditions, cyclizations, and dearomatization processes, often proceeding with high step and atom economy and excellent enantiocontrol. nih.gov
Chiral phosphoric acids are a prominent class of organocatalysts that have been successfully applied to the asymmetric synthesis of indole derivatives. For example, they have been used to catalyze the synthesis of 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates from 3-vinyl indoles and imino esters with high enantioselectivity. rsc.org
Recent research has also explored the use of organocatalysis for the construction of more complex architectures, such as chiral indole-fused medium and large-sized rings. nih.govresearchgate.net By employing 2-indolylacetates as four-carbon platform molecules in asymmetric (4+4) and (4+4+m) cycloadditions with benzofuranyl azadienes, researchers have been able to access these challenging ring systems with good yields and enantioselectivity. nih.gov
The following table provides examples of organocatalytic asymmetric reactions for the synthesis of chiral indole derivatives:
| Catalyst Type | Reaction Type | Platform Molecule | Product | Ref. |
| Chiral Phosphoric Acid | [a] | 3-Vinyl Indoles | 4,6-bis(1H-indole-3-yl)-piperidine-2-carboxylates | rsc.org |
| Organocatalyst | Cycloaddition, Cyclization, Addition, Dearomatization | Vinylindoles, Indolylmethanols, Arylindoles | Chiral Indole-based Heterocycles | nih.gov |
| Organocatalyst | (4+4) and (4+4+m) Cycloadditions | 2-Indolylacetates | Chiral Indole-fused Medium and Large-sized Rings | nih.govresearchgate.net |
Enantioselective Friedel-Crafts Alkylation of Indoles
The Friedel-Crafts alkylation of indoles is a fundamental and powerful method for the formation of C-C bonds at the nucleophilic C3 position. The catalytic asymmetric variant of this reaction provides a direct route to chiral indole derivatives, which are prevalent motifs in biologically active natural products and pharmaceuticals. nih.gov The development of enantioselective Friedel-Crafts reactions often relies on the use of chiral catalysts that can effectively control the stereochemical outcome of the reaction.
A variety of chiral catalysts have been successfully employed, including chiral Brønsted acids like BINOL-derived phosphoric acids, and chiral Lewis acid complexes. researchgate.netacs.org These catalysts activate the electrophile and provide a chiral environment for the nucleophilic attack of the indole. For instance, complexes of Zr(IV)-BINOL have been shown to catalyze the Friedel-Crafts alkylation of indoles with simple enones, affording the products in high yields and with excellent enantioselectivity (ee), often exceeding 95%. nih.gov Similarly, chiral aziridine-phosphine ligands in combination with copper(I) trifluoromethanesulfonate have been utilized for the asymmetric Friedel-Crafts alkylation of indoles with nitrostyrenes, yielding products with high enantioselectivity. mdpi.com
The reaction of N-acylated indoles, such as 1H-Indole, 1-(4-methoxybenzoyl)-, in Friedel-Crafts alkylations presents a unique challenge. The electron-withdrawing nature of the acyl group reduces the nucleophilicity of the indole ring, potentially diminishing its reactivity. However, this deactivation can also be advantageous as it can prevent polymerization and other side reactions sometimes observed with highly nucleophilic indoles. The presence of the N-acyl group directs the alkylation exclusively to the C3 position. Strategies to perform Friedel-Crafts reactions on N-acylated indoles often involve the use of stronger Lewis acids or more reactive electrophiles. The development of catalytic enantioselective versions for N-acylated indoles remains an area of active research, with the potential to provide direct access to a wide array of complex chiral indole derivatives.
| Catalyst System | Electrophile | Indole Substrate | Yield (%) | ee (%) | Reference |
| Zr(OtBu)4/BINOL-derivative | Chalcone | Indole | 96 | 99 | nih.gov |
| (CuOTf)₂·C₆H₆/Aziridine-phosphine | β-Nitrostyrene | 5-Bromoindole | 88 | 92 | mdpi.com |
| Ni(OTf)₂/Bis(imidazolidine)pyridine | Nitroalkene | 2-Vinylindole | up to 90 | up to 85 | nih.gov |
| Chiral Phosphoric Acid | β,γ-Unsaturated α-ketoimine | 4-Aminoindole | up to 98 | 99 | rsc.org |
| Cinchona Alkaloid (bifunctional) | N-Sulfonylimine | Indole | 95 | 93 | nih.gov |
Photoredox Catalysis in Indole Skeleton Assembly
Visible-light photoredox catalysis has emerged as a powerful and sustainable tool in organic synthesis, enabling a wide range of transformations under mild reaction conditions. beilstein-journals.org This methodology relies on the use of a photocatalyst that, upon absorption of visible light, can initiate single-electron transfer (SET) processes to generate highly reactive radical intermediates. beilstein-journals.org In the context of indole synthesis, photoredox catalysis offers novel pathways for the construction of the indole skeleton that are often complementary to traditional methods. nih.gov
The assembly of the indole nucleus via photoredox catalysis can be achieved through various strategies, including intramolecular cyclizations of suitable precursors. For instance, a photocatalytic intramolecular reductive cyclization has been demonstrated for the synthesis of indolines, which can be subsequently oxidized to indoles. researchgate.net Another approach involves the direct photo-induced reductive Heck cyclization of N-benzoylindoles bearing a chloroarene moiety, which proceeds without the need for a metal catalyst or an external photosensitizer. nih.gov Mechanistic studies suggest that these reactions can proceed through the formation of radical intermediates upon photo-induced electron transfer between the substrate and a base or a photocatalyst. nih.gov
The synthesis of N-aroylindoles, such as 1H-Indole, 1-(4-methoxybenzoyl)-, can be envisioned using photoredox strategies where the N-aroyl group is present in the starting material. For example, a suitably substituted aniline precursor bearing the 1-(4-methoxybenzoyl) group could undergo a photocatalytic cascade reaction to form the indole ring. The mild conditions of photoredox catalysis are often compatible with a wide range of functional groups, making it an attractive method for the synthesis of complex and highly functionalized indole derivatives.
| Reaction Type | Substrate | Photocatalyst | Conditions | Product | Yield (%) | Reference |
| Intramolecular C-H Alkylation | Indole with redox-active ester | Iridium-based | Visible light | Polycyclic indolone | Good | nih.gov |
| Reductive Heck Cyclization | N-benzoylindole with chloroarene | None (direct photo-induction) | UVA/blue LEDs, DIPEA | Indolinyl compound | 50-88 | nih.gov |
| Radical Cascade Cyclization | 2-Aryl indole derivative | Eosin Y | Visible light, base | Cyanoalkyl indolo[2,1-a]isoquinolinone | High | rsc.org |
| Decarboxylative Photoredox Protocol | Carboxylic acid, Nitrosoarene | Not specified | Not specified | Arylhydroxylamine | Good | thieme.de |
Multi-Component and Cascade Reaction Sequences for Indole Scaffold Complexity
Multi-component reactions (MCRs) and cascade (or domino) reactions are highly efficient synthetic strategies that allow for the construction of complex molecules from simple starting materials in a single operation. nih.govyoutube.com These processes are characterized by their high atom and step economy, as they minimize the number of purification steps and reduce waste generation. nih.gov Such strategies are particularly valuable for the synthesis of diverse libraries of indole-containing compounds for drug discovery and materials science.
Domino Reactions for Efficient Indole Ring Construction
Domino reactions, a subset of cascade reactions, involve a sequence of intramolecular transformations where the functionality for the subsequent step is generated in the preceding one. youtube.com This approach has been successfully applied to the synthesis of the indole scaffold, enabling the rapid assembly of the heterocyclic core with various substitution patterns.
One notable example is the domino synthesis of indolopyrazines through a palladium-catalyzed N-H amination followed by a metal-free oxidative C-H bond activation. nih.gov Another powerful strategy involves a domino conjugate addition/polar Truce-Smiles aryl migration of sulfonyl(acryl)imides, which provides access to highly functionalized α-aryl amides. nih.gov While not directly forming an indole ring, this methodology showcases the power of domino reactions in constructing complex molecular architectures. A base-mediated cascade reaction of 3-hydroxymethyl-3-propenylindole-2-thiones has also been reported to afford diolefins through a sequence of deformylation, thioenolate alkylation, and thio-Claisen rearrangement, which can then be further cyclized. nih.gov For the synthesis of 1H-Indole, 1-(4-methoxybenzoyl)-, a domino approach could involve the cyclization of a precursor where the 4-methoxybenzoyl group is already attached to the nitrogen atom, streamlining the synthetic sequence.
| Domino Reaction Type | Starting Materials | Catalyst/Reagent | Key Steps | Product | Reference |
| N-H Amination/C-H Activation | 5-(2-bromophenyl)- nih.govmdpi.comnih.govoxadiazolo[3,4-b]pyrazine, Aniline | Pd(OAc)₂, PCy₃ | Buchwald-Hartwig amination, Intramolecular C-H activation | 5-phenyl-5H- nih.govmdpi.comnih.govoxadiazolo[3′,4′:5,6]pyrazino[2,3-b]indole | nih.gov |
| Conjugate Addition/Truce-Smiles Rearrangement | Sulfonyl acrylimide, Dimethyl 2-methylmalonate | BTMG (base) | 1,4-addition, Polar Truce-Smiles rearrangement | β-substituted α-aryl carboxamide | nih.gov |
| Deformylation/Alkylation/Thio-Claisen Rearrangement | 3-hydroxymethyl-3-propenylindole-2-thione | Base | Deformylation, Thioenolate alkylation, Thio-Claisen rearrangement | Diolefin | nih.gov |
Streamlined Multi-Component Approaches to N-Functionalized Indoles
Multi-component reactions (MCRs) are convergent processes where three or more reactants combine in a one-pot reaction to form a single product that incorporates all or most of the atoms of the starting materials. nih.gov Isocyanide-based MCRs, such as the Ugi and Passerini reactions, are particularly powerful for rapidly generating molecular diversity. baranlab.orgresearchgate.netyoutube.comnih.gov
The application of MCRs to indole chemistry provides a versatile platform for the synthesis of N-functionalized indoles. For example, a one-pot, three-component synthesis of gramine analogues has been achieved through the reaction of an indole, an aromatic aldehyde, and a heteroaryl amine under solvent- and catalyst-free conditions. erciyes.edu.tr Another multicomponent approach describes the synthesis of a 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one from indole, 4-methoxyphenylglyoxal, and Meldrum's acid. mdpi.com
For the specific synthesis of 1H-Indole, 1-(4-methoxybenzoyl)-, an MCR could potentially be designed where an aniline precursor bearing the 4-methoxybenzoyl group is used as one of the components. For instance, a modified Ugi or Passerini reaction could incorporate such an aniline, an aldehyde/ketone, an isocyanide, and a carboxylic acid (for Ugi) to directly generate a complex product with the desired N-substituent. This streamlined approach would offer significant advantages in terms of efficiency and the ability to rapidly create libraries of related analogues for further studies.
| MCR Type | Components | Conditions | Product | Yield (%) | Reference |
| Three-component | Indole, Benzaldehyde, 1-Amino-5-benzoyl-4-phenyl-1H-pyrimidin-2-one | 80-110 °C, solvent-free | Gramine analogue | 60-91 | erciyes.edu.tr |
| Telescoped Three-component | Indole, 4-Methoxyphenylglyoxal, Meldrum's acid | Reflux in MeCN, then AcOH | 4-(1H-indol-3-yl)-5-(4-methoxyphenyl)furan-2(5H)-one | 74 | mdpi.com |
| Four-component (Ugi) | Amine, Aldehyde/Ketone, Isocyanide, Carboxylic acid | Room Temperature | α-Acylamino amide | Generally high | nih.gov |
| Three-component (Passerini) | Aldehyde/Ketone, Isocyanide, Carboxylic acid | Room Temperature | α-Acyloxy amide | Variable | nih.gov |
| Three-component | Indole, Formaldehyde, Amino hydrochloride | 45-60 °C, THF | Indole-fused oxadiazepine | 41-94 | nih.gov |
Precision in Regiochemical and Stereochemical Control in 1h Indole, 1 4 Methoxybenzoyl Chemistry
Regioselective Functionalization at N-1, C-2, C-3, and Benzene (B151609) Annulus Positions
The reactivity of the indole (B1671886) core is significantly influenced by the nature of the substituent on the nitrogen atom. The 1-(4-methoxybenzoyl) group, an electron-withdrawing N-acyl substituent, plays a crucial role in modulating the electron density of the indole ring and can act as a directing group in various transformations.
The functionalization of 1H-Indole, 1-(4-methoxybenzoyl)- can be directed to several key positions: the nitrogen atom (N-1), the pyrrolic carbons (C-2 and C-3), and the carbons of the fused benzene ring (C-4, C-5, C-6, and C-7).
N-1 Position: The nitrogen atom of the indole is the site of the 4-methoxybenzoyl group. While this position is already functionalized, the carbonyl group of the aroyl substituent can participate in reactions, for instance, by coordinating to Lewis acids, which can influence subsequent reactions at other positions.
C-2 and C-3 Positions: The C-3 position of N-acylindoles is generally the most nucleophilic and prone to electrophilic attack. However, the C-2 position can be selectively functionalized through directed metalation strategies. The N-acyl group, including aroyl groups like 4-methoxybenzoyl, can act as a directing metalation group (DMG). In a process known as directed ortho-metalation (DoM), an organolithium reagent, such as n-butyllithium or sec-butyllithium, can selectively deprotonate the C-2 position. wikipedia.orguwindsor.caharvard.edu This is due to the coordination of the lithium cation to the carbonyl oxygen of the N-aroyl group, which positions the base for proton abstraction at the adjacent C-2 position. The resulting 2-lithio-1-(4-methoxybenzoyl)indole is a versatile intermediate that can react with a wide range of electrophiles to introduce various substituents at the C-2 position.
In contrast, Friedel-Crafts type reactions and other electrophilic additions are expected to predominantly occur at the C-3 position, which is the site of highest electron density in the pyrrole (B145914) ring of the indole nucleus. nih.gov For instance, the BF₃-OEt₂ promoted C3-alkylation of indoles with maleimides is a well-established method. mit.edu
Benzene Annulus Positions (C-4, C-5, C-6, and C-7): Functionalization of the benzene ring of the indole core is more challenging due to the lower reactivity of these positions compared to the pyrrole ring. However, transition metal-catalyzed C-H activation has emerged as a powerful tool for the regioselective functionalization of these sites. datapdf.com The N-aroyl group can again serve as a directing group, guiding the metal catalyst to the ortho C-7 position. Rhodium-catalyzed C-7 functionalization of N-pivaloylindoles has been successfully demonstrated, and similar reactivity can be anticipated for 1-(4-methoxybenzoyl)indole. wikipedia.org
Furthermore, functionalization at the C-4 position can be achieved through strategies that block the more reactive sites or by employing specific directing groups at other positions. uwindsor.caresearchgate.net For example, installing a directing group at the C-3 position can steer functionalization to the C-4 position.
The following table summarizes the expected regioselective functionalization strategies for 1H-Indole, 1-(4-methoxybenzoyl)- based on known indole chemistry.
| Position | Reaction Type | Reagents/Catalysts (Predicted) | Rationale |
| C-2 | Directed ortho-Metalation (DoM) | 1. s-BuLi or n-BuLi, THF, -78 °C2. Electrophile (E⁺) | The N-(4-methoxybenzoyl) group acts as a directing metalation group, facilitating selective deprotonation at C-2. |
| C-3 | Electrophilic Substitution (e.g., Alkylation) | Electrophile, Lewis Acid (e.g., BF₃·OEt₂) | C-3 is the most electron-rich position and inherently the most reactive towards electrophiles. |
| C-4 | Directed C-H Activation | Requires a directing group at C-3 or specific catalytic systems. | Functionalization at C-4 is less favorable and typically requires overcoming the inherent reactivity of other positions. |
| C-7 | Directed C-H Activation | Rhodium or Palladium catalysts | The N-(4-methoxybenzoyl) group can direct a transition metal catalyst to the ortho C-7 position. |
Strategies for Enantioselective Synthesis of Chiral 1H-Indole, 1-(4-methoxybenzoyl)- Analogues
The synthesis of chiral indole derivatives is of significant interest due to their prevalence in biologically active molecules. For 1H-Indole, 1-(4-methoxybenzoyl)-, the introduction of chirality can be achieved through several strategic approaches, primarily involving the use of chiral catalysts or chiral auxiliaries.
Catalytic Asymmetric Reactions: A powerful strategy involves the use of a chiral catalyst to control the stereochemical outcome of a reaction. For instance, a chiral Lewis acid could be employed to catalyze the reaction of a prochiral 1-(4-methoxybenzoyl)indole derivative with an electrophile. scielo.brmdpi.comharvard.edu The chiral Lewis acid would coordinate to the carbonyl oxygen of the benzoyl group, creating a chiral environment that directs the approach of the electrophile to one face of the molecule over the other.
Asymmetric hydrogenation of unsaturated derivatives of 1-(4-methoxybenzoyl)indole, such as those containing an exocyclic double bond, is another viable approach. nih.govrsc.org Chiral transition metal catalysts, often based on ruthenium or iridium with chiral phosphine (B1218219) ligands, can effectively catalyze the enantioselective reduction of the double bond, leading to the formation of a stereocenter.
Use of Chiral Auxiliaries: An alternative strategy involves the temporary attachment of a chiral auxiliary to the 1H-Indole, 1-(4-methoxybenzoyl)- core. This chiral auxiliary would then direct the stereochemical course of a subsequent reaction. After the desired stereocenter is established, the auxiliary can be cleaved to afford the enantiomerically enriched product. While this approach is well-established in asymmetric synthesis, specific examples involving 1H-Indole, 1-(4-methoxybenzoyl)- are not readily found in the literature.
The following table outlines potential strategies for the enantioselective synthesis of chiral analogues of 1H-Indole, 1-(4-methoxybenzoyl)-.
| Synthetic Strategy | Description | Potential Reaction | Catalyst/Auxiliary (Predicted) |
| Catalytic Asymmetric Addition | A chiral catalyst controls the enantioselective addition of a nucleophile or electrophile to a prochiral substrate. | Enantioselective Friedel-Crafts alkylation of the indole ring. | Chiral Brønsted acids or chiral Lewis acids. |
| Catalytic Asymmetric Hydrogenation | A chiral metal catalyst is used to enantioselectively reduce a double bond in an unsaturated precursor. | Asymmetric hydrogenation of a C-3 vinyl-substituted 1-(4-methoxybenzoyl)indole. | Chiral Rhodium or Iridium complexes with chiral phosphine ligands. |
| Chiral Auxiliary Control | A chiral auxiliary is temporarily attached to the molecule to direct the stereochemical outcome of a reaction. | Diastereoselective alkylation of an enolate derived from a 1-(4-methoxybenzoyl)indole bearing a chiral auxiliary. | Evans oxazolidinones or other established chiral auxiliaries. |
Elaboration of the Indole Core via Subsequent Chemical Transformations
The indole nucleus within the 1H-Indole, 1-(4-methoxybenzoyl)- framework is amenable to a variety of chemical transformations, enabling the introduction of diverse functional groups and the extension of the molecular structure.
Directed Acylation and Alkylation Reactions
The nitrogen atom of the indole in 1H-Indole, 1-(4-methoxybenzoyl)- is acylated, which influences the regioselectivity of subsequent electrophilic substitution reactions. Friedel-Crafts acylation of N-acyl indoles, such as 1-(phenylsulfonyl)indole, has been shown to proceed readily at the C3 position. researchgate.net For instance, the reaction of 1-(phenylsulfonyl)indole with various carboxylic acid anhydrides or acid chlorides in the presence of a Lewis acid like aluminum chloride results in the formation of 3-acyl-1-(phenylsulfonyl)indoles in high yields. researchgate.net Subsequent removal of the sulfonyl protecting group provides 3-acylindoles. researchgate.net This strategy highlights the utility of an N-acyl group to direct acylation to the C3 position.
Alkylation of the indole core can also be achieved. While Friedel-Crafts alkylation of 1-(phenylsulfonyl)indole can be challenging, reduction of the 3-acyl group offers an alternative route to 3-alkyl derivatives. researchgate.net For example, 3-acyl-1-(phenylsulfonyl)indoles can be reduced to the corresponding 3-alkyl-1-(phenylsulfonyl)indoles using reagents like sodium borohydride in trifluoroacetic acid. researchgate.net Furthermore, N-alkylation of indoles is a common strategy. nih.govnih.govbeilstein-journals.orgd-nb.infobeilstein-journals.org The regioselectivity of N-alkylation can be influenced by the reaction conditions, including the choice of base and solvent. d-nb.info For instance, the use of sodium hydride in tetrahydrofuran has been shown to favor N-1 alkylation in related heterocyclic systems like indazoles. beilstein-journals.orgd-nb.info
Table 1: Directed Acylation and Alkylation Reactions of Indole Scaffolds
| Reaction Type | Substrate | Reagent(s) | Product | Key Feature | Reference |
|---|---|---|---|---|---|
| Friedel-Crafts Acylation | 1-(Phenylsulfonyl)indole | Carboxylic acid anhydride/acid chloride, AlCl3 | 3-Acyl-1-(phenylsulfonyl)indole | N-Sulfonyl group directs acylation to C3. | researchgate.net |
| Reduction of 3-Acylindole | 3-Acyl-1-(phenylsulfonyl)indole | NaBH4, CF3COOH | 3-Alkyl-1-(phenylsulfonyl)indole | Provides access to 3-alkylindoles. | researchgate.net |
| N-Alkylation | Indole | Alkyl halide, Base (e.g., NaH) | N-Alkylindole | Regioselectivity is condition-dependent. | nih.govbeilstein-journals.orgd-nb.info |
Selective Benzylation of Indole Scaffolds
The introduction of a benzyl group onto the indole scaffold can be achieved with high regioselectivity. While direct N-benzylation is a common transformation, C3-benzylation is also a significant modification. A greener approach for the C3-benzylation of indoles utilizes benzylic alcohols in the presence of a molecular iodine catalyst. nih.gov This method provides 3-benzylated indoles in good yields. nih.gov For example, the reaction of 1-methyl-1H-indole with 4-methoxybenzyl alcohol using iodine as a catalyst yields 3-(4-methoxybenzyl)-1-methyl-1H-indole. nih.gov This reaction demonstrates the selective formation of a carbon-carbon bond at the C3 position of the indole ring.
Table 2: Selective C3-Benzylation of Indoles
| Indole Substrate | Benzylic Alcohol | Catalyst | Product | Yield | Reference |
|---|---|---|---|---|---|
| 1-Methyl-1H-indole | 4-Methoxybenzyl alcohol | I2 | 3-(4-Methoxybenzyl)-1-methyl-1H-indole | 83% | nih.gov |
Carbon-Carbon Bond Forming Reactions on N-Aroyl Indoles
The N-aroyl group, such as the 1-(4-methoxybenzoyl) moiety, can influence the reactivity of the indole core in various carbon-carbon bond-forming reactions. One of the most fundamental reactions is the Friedel-Crafts reaction. rsc.orgresearchgate.net Theoretical studies on the Friedel-Crafts reaction between N-methyl indole and nitroethylene indicate a two-step mechanism involving the formation of a zwitterionic intermediate. rsc.orgresearchgate.net This highlights the nucleophilic character of the indole C3 position.
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for forming carbon-carbon bonds. benchchem.comchemistry.coach For instance, the synthesis of 5-(4-methoxyphenyl)-1H-indole can be achieved via a Suzuki-Miyaura coupling between a 5-haloindole derivative and 4-methoxyphenylboronic acid. benchchem.com This demonstrates the ability to introduce aryl groups at specific positions on the indole ring. The Heck reaction and Sonogashira coupling are other important palladium-catalyzed reactions for C-C bond formation involving aromatic systems. chemistry.coach
The 1-(4-methoxybenzoyl) Moiety as a Privileged Directing Group or Structural Motif
The 1-(4-methoxybenzoyl) group is not merely a protecting group but can actively participate in directing further functionalization or serve as a key structural element contributing to the biological activity of the final molecule. The installation of an acyl group at the nitrogen of an indole can direct subsequent electrophilic substitutions to specific positions on the benzene portion of the indole ring. nih.govresearchgate.net For example, a pivaloyl group at the C3 position can direct arylation to the C4 and C5 positions. nih.govresearchgate.net While not the 1-(4-methoxybenzoyl) group itself, this illustrates the principle of how acyl groups can act as directing groups.
Furthermore, the 4-methoxyphenyl moiety is a common feature in biologically active molecules. benchchem.comnih.gov In some contexts, the 4-methoxyphenyl group is considered an "allosteric determinant" for enzyme inhibition, suggesting its critical role in the molecule's interaction with biological targets. nih.gov
Utilization of 1H-Indole, 1-(4-methoxybenzoyl)- as a Synthetic Building Block for Complex Architectures
The functionalized 1H-Indole, 1-(4-methoxybenzoyl)- scaffold serves as a valuable starting material for the synthesis of more complex and often biologically active molecules. erciyes.edu.trnih.govrsc.orgnih.govnih.govresearchgate.netijpsr.info The indole nucleus is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and synthetic drugs. ijpsr.info
For example, indole derivatives are used as precursors for the synthesis of fused heterocyclic systems like oxazino[4,3-a]indoles, which have shown potential as antidepressants and modulators of S1P1 receptors. nih.gov The synthesis of these complex structures often involves the initial functionalization of the indole nitrogen, followed by intramolecular cyclization reactions. nih.gov
Furthermore, diindolylmethanes (DIMs), which can be synthesized from indole precursors, represent an important class of indole alkaloids with a range of biological activities, including antimicrobial and anticancer effects. nih.gov The synthesis of unsymmetrical DIMs can be achieved through the reaction of an indole with a suitably substituted indolylmethanol. nih.gov
The versatility of the 1H-Indole, 1-(4-methoxybenzoyl)- scaffold is further demonstrated by its use in multicomponent reactions, which allow for the rapid construction of complex molecules from simple starting materials. erciyes.edu.tr For instance, indoles can react with aldehydes and amines in a one-pot reaction to generate gramine derivatives. erciyes.edu.tr
Table 3: Complex Architectures Derived from Indole Scaffolds
| Target Molecule Class | Synthetic Strategy | Significance | Reference |
|---|---|---|---|
| Oxazino[4,3-a]indoles | N-alkylation followed by intramolecular cyclization | Potential antidepressants and S1P1 receptor modulators | nih.gov |
| Diindolylmethanes (DIMs) | Electrophilic substitution of indoles with aldehydes or ketones | Antimicrobial and anticancer activities | nih.gov |
| Gramine Derivatives | Multicomponent reaction of indole, aldehyde, and amine | Rapid assembly of complex, potentially bioactive molecules | erciyes.edu.tr |
| 4-Functionalized Indoles | Smiles rearrangement and Sonogashira coupling/cyclization | Access to regioselectively functionalized indoles | researchgate.net |
Detailed Research Findings
While specific research focusing solely on 1H-Indole, 1-(4-methoxybenzoyl)- is not extensively documented in publicly available literature, its structural motif is present in more complex molecules that have been investigated for their biological activities. For instance, related N-acyl indoles have been studied as potential anti-inflammatory, antimicrobial, and antibiofilm agents. nih.gov The introduction of the 4-methoxybenzoyl group can be a strategic step in the synthesis of these more elaborate compounds, serving as a key intermediate.
Broad Applications and Future Directions in Organic Chemistry Utilizing 1h Indole, 1 4 Methoxybenzoyl Derivatives
Design and Synthesis of Novel Heterocyclic Systems Incorporating the 1H-Indole, 1-(4-methoxybenzoyl)- Motif
The construction of novel heterocyclic systems is a central theme in modern organic synthesis, driven by the search for new therapeutic agents and functional materials. The 1H-Indole, 1-(4-methoxybenzoyl)- motif is a valuable starting point for synthesizing more complex, fused, and substituted heterocyclic structures. The N-acyl group is critical in these syntheses as it can direct the regioselectivity of subsequent reactions and can be removed under specific conditions if the parent indole (B1671886) is the final target. nih.gov
One of the most powerful strategies for building heterocyclic rings onto the indole core is through cycloaddition reactions. researchgate.net N-acylindoles can participate as dienophiles or dipolarophiles in these reactions. For instance, [4+2] cycloadditions (Diels-Alder reactions) involving N-acylindole-2,3-quinodimethanes, generated in situ, have been used to react with dienophiles like bismaleimides to form complex biscarbazole structures. rsc.org Similarly, the indole nucleus can act as a dienophile in inverse-electron-demand Diels-Alder reactions. dntb.gov.ua The electron-withdrawing nature of the N-benzoyl group can influence the reactivity of the C2-C3 double bond, making it more amenable to certain cycloaddition pathways.
Dearomative cycloaddition reactions represent another advanced strategy. For example, a (3+2) cycloaddition involving 2-nitrobenzofurans and para-quinamines has been developed to synthesize complex benzofuro[3,2-b]indol-3-one derivatives. nih.gov While this example doesn't start with the exact title compound, it illustrates the principle that the indole core, when appropriately activated, can undergo dearomatizing transformations to create intricate polycyclic systems. The 1-(4-methoxybenzoyl) group would be expected to stabilize intermediates and influence the stereochemical outcome of such reactions.
Key synthetic strategies include:
[4+2] Cycloadditions: Using the indole C2-C3 bond as a dienophile to react with dienes, or generating indole-based dienes for reaction with dienophiles.
[3+2] Cycloadditions: Employing the indole scaffold in reactions with 1,3-dipoles to form five-membered heterocyclic rings.
Domino and Tandem Reactions: Designing multi-step sequences where the initial reaction of the N-acylindole derivative triggers subsequent cyclizations to rapidly build molecular complexity. dntb.gov.ua
Principles of Scaffold Hopping and Molecular Hybridization in Indole Research
In drug discovery, expanding into new chemical space while retaining desired biological activity is a primary goal. Scaffold hopping and molecular hybridization are two key strategies employed to achieve this, with the indole nucleus serving as a frequent starting point. researchgate.net
Scaffold Hopping involves replacing the central core of a molecule (the scaffold) with a structurally different one that maintains a similar three-dimensional arrangement of key functional groups, thereby preserving the original biological activity. rsc.orgnih.gov This technique is used to discover novel intellectual property, improve pharmacokinetic properties, or circumvent issues with an existing chemical series. A prominent example is the scaffold hop from indole-2-carboxylic acids, known Mcl-1 inhibitors, to an indazole framework. This modification preserves the crucial spatial relationship between a carboxylic acid group and an adjacent p2-binding moiety, leading to the transformation of Mcl-1 selective inhibitors into dual MCL-1/BCL-2 inhibitors, which can be advantageous in cancer therapy. nih.gov
Molecular Hybridization is a strategy that combines two or more distinct pharmacophores (structural units with known biological activity) into a single hybrid molecule. The goal is to create a new chemical entity with a dual mode of action or enhanced potency. The indole scaffold is an ideal component for hybridization due to its wide range of biological activities and numerous sites for chemical modification. mdpi.com For instance, researchers have synthesized indole-diazenyl hybrids by combining the indole moiety with various aromatic and heteroaromatic amines, resulting in compounds with significant antimicrobial and cytotoxic activities. nih.gov Another example is the creation of indole-pyrazole hybrids, which have shown cytoprotective effects. mdpi.com The 1-(4-methoxybenzoyl) group can serve as a stable anchor during the synthesis of such hybrids, allowing for the selective modification of other parts of the indole ring or the attachment of other pharmacophoric units.
| Strategy | Principle | Example in Indole Research |
| Scaffold Hopping | Replacing the core structure (e.g., indole) with a different one (e.g., indazole) while maintaining key functional group orientation and biological activity. rsc.org | Transforming an indole-2-carboxylic acid Mcl-1 inhibitor into an indazole-based dual Mcl-1/BCL-2 inhibitor. nih.gov |
| Molecular Hybridization | Covalently linking two or more distinct pharmacophores to create a single molecule with potentially enhanced or dual activity. | Synthesizing indole-thiazolidinedione-triazole hybrids to create potent anticancer agents. nih.gov |
Synthetic Utility in the Rapid Assembly of Structurally Complex Molecules
The efficient construction of complex molecules from simple, readily available starting materials is a major objective of modern organic synthesis. Multicomponent reactions (MCRs) are powerful tools in this endeavor, as they allow for the formation of several chemical bonds in a single synthetic operation, thereby increasing efficiency, reducing waste, and rapidly building molecular complexity. mdpi.com The indole scaffold is an excellent substrate for MCRs.
The 1H-Indole, 1-(4-methoxybenzoyl)- derivative is well-suited for MCRs where the indole nitrogen acts as a nucleophile. The N-acyl group ensures that reactions occur at other positions, typically the electron-rich C3 position, which can react with electrophiles generated in situ during the MCR. For example, the three-component reaction of an indole, an aldehyde, and a 1,3-dicarbonyl compound is a classic MCR used to synthesize poly-substituted indoles. cqvip.com
Dirhodium(II) salts have been shown to catalyze the three-component assembly of an imine, a diazo compound, and an alkyne to form highly substituted pyrroles. This strategy, involving the cycloaddition of a transiently generated ylide, could be adapted to indole derivatives to construct fused heterocyclic systems. nih.gov The N-(4-methoxybenzoyl) group would remain intact under such mild catalytic conditions, providing a handle for further functionalization or for influencing the electronic properties of the final product.
The advantages of using indole derivatives in MCRs include:
Convergence: Bringing together multiple simple starting materials in one pot to create a complex product. nih.gov
Atom Economy: Maximizing the incorporation of atoms from reactants into the final product.
Step Economy: Reducing the number of synthetic and purification steps required to build a target molecule.
Diversity: Easily varying the different components in the reaction allows for the rapid generation of a library of structurally diverse molecules for screening. mdpi.com
Structure-Activity Relationship (SAR) Studies for Understanding Indole Scaffold Optimization
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing critical insights into how the chemical structure of a compound influences its biological activity. researchgate.net For indole-based compounds, SAR studies systematically explore how modifications at different positions of the indole scaffold affect its interaction with a biological target. The 1H-Indole, 1-(4-methoxybenzoyl)- scaffold offers multiple points for modification to probe these relationships.
Key Positions for SAR Modification:
N1-Position: The substituent on the indole nitrogen is crucial. The 1-(4-methoxybenzoyl) group itself is a point of interest. Modifications to this group, such as changing the position of the methoxy (B1213986) group, replacing it with other substituents (e.g., halogens, alkyls), or altering the entire benzoyl moiety, can significantly impact potency and selectivity. nih.govx-mol.com In some cases, a hydrogen bond donor at the N1 position (an unsubstituted NH) is essential for activity, while in others, a bulky substituent is preferred. mdpi.com
C2-Position: This position is often substituted with aryl groups or carboxylic acids. In Mcl-1 inhibitors, for instance, modifications to the indole core are a key part of optimization. nih.gov
C3-Position: As the most nucleophilic carbon, this position is frequently functionalized. In inhibitors of cytosolic phospholipase A2, for example, the length of a 3-acyl chain was found to be optimal at 12 or more carbons for enzyme inhibition. acs.org
The following table summarizes general SAR findings for indole derivatives based on various studies:
| Position Modified | Type of Substituent | General Impact on Biological Activity |
| N1 | Small (H) vs. Large (Acyl, Alkyl) | Activity is target-dependent; N-H can act as a hydrogen bond donor, while larger groups can provide additional binding interactions or block metabolism. nih.govmdpi.com |
| C2 | Aryl, Carboxylic Acid | Often involved in key binding interactions with protein targets; can be crucial for potency. nih.gov |
| C3 | Acyl, Alkyl, Heterocycles | Can modulate lipophilicity and introduce new interaction points; chain length of acyl/alkyl groups can be critical for fitting into hydrophobic pockets. acs.org |
| C5 | Electron-donating/withdrawing | Can significantly alter the electronic character of the ring system, affecting binding affinity and pharmacokinetic properties. mdpi.com |
| Overall Shape | Linkage of bis-indoles | The overall topology and shape of the molecule are critical; isomeric forms often show vastly different activities. nih.gov |
Emerging Roles in Advanced Materials and Agrochemical Development
Beyond pharmaceuticals, the unique electronic and structural properties of indole derivatives make them attractive candidates for applications in advanced materials and agrochemicals.
Advanced Materials The indole nucleus is an electron-rich aromatic system, making it an excellent electron-donating moiety. researchgate.net This property is highly valuable in the field of organic electronics. Indole derivatives are being explored as building blocks for:
Organic Dyes for Solar Cells: Indole-based dyes, often in a Donor-π-Acceptor (D-π-A) architecture, are used as sensitizers in dye-sensitized solar cells (DSSCs). The indole acts as the electron donor, and when linked to an acceptor through a conjugated bridge, it facilitates efficient light harvesting and charge separation. researchgate.net The 1-(4-methoxybenzoyl) group could further tune the HOMO/LUMO energy levels of the dye to optimize performance.
Organic Light-Emitting Diodes (OLEDs): The photoluminescent properties of some indole derivatives make them suitable for use as emitters in OLEDs. researchgate.net
Molecular Photoactuators: Indole and its derivatives are used as core structures in organic photoswitches and molecular motors, which can convert light energy into molecular motion. chim.it Fused polycyclic systems derived from pyridopyrazino[2,3-b]indole have been studied for their optoelectronic properties and potential use in organic electronics. ias.ac.in
Agrochemical Development Indole derivatives are prevalent in nature and play a crucial role in plant biology, making them ideal lead structures for new agrochemicals. acs.orgresearchgate.net
Plant Growth Regulators: Indole-3-acetic acid (IAA) is a natural plant hormone (an auxin) that regulates numerous aspects of plant growth and development. nih.gov Synthetic indole derivatives are widely used to promote root formation, control flowering, and improve crop yields. acs.orgnih.gov
Herbicides: By modifying the indole scaffold, compounds can be designed to disrupt essential processes in weeds. For instance, some indole derivatives show inhibitory effects on the root growth of certain plant species. acs.org
Fungicides and Bactericides: Many natural and synthetic indole compounds exhibit potent antimicrobial activity. nih.gov They can be used to protect crops from fungal and bacterial pathogens, offering an alternative to existing agrochemicals and helping to manage resistance. researchgate.net The broad biological activity of indole derivatives makes them a promising scaffold for the development of the next generation of pesticides. nih.gov
Q & A
Q. What are the common synthetic routes for 1-(4-methoxybenzoyl)-1H-indole, and how are intermediates characterized?
- Methodological Answer : A typical route involves N-alkylation of 1H-indole using reagents like 4-methoxybenzoyl chloride under basic conditions (e.g., K₂CO₃ in acetonitrile). Key intermediates are purified via column chromatography and characterized using NMR (¹H/¹³C), mass spectrometry (MS), and melting point analysis. For example, describes alkylation steps using K₂CO₃ in CH₃CN for similar indole derivatives . Thermogravimetric analysis (TGA) may also assess thermal stability, as shown in for related selenourea compounds .
Q. Which spectroscopic techniques are critical for confirming the structure of 1-(4-methoxybenzoyl)-1H-indole and its derivatives?
- Methodological Answer : ¹H/¹³C NMR is essential for verifying substitution patterns, especially distinguishing between N- and C-alkylation. MS (ESI or EI) confirms molecular weight, while IR spectroscopy identifies functional groups (e.g., carbonyl stretches at ~1650 cm⁻¹). X-ray crystallography, though less common, resolves ambiguities in regiochemistry, as demonstrated in for benzimidazole derivatives .
Q. How can researchers design biological activity studies for this compound?
- Methodological Answer : Prioritize in vitro assays (e.g., enzyme inhibition, receptor binding) using purified targets linked to the compound’s hypothesized mechanism. For example, highlights a related indole derivative tested in a streptozotocin-induced diabetic mouse model, focusing on oxidative stress markers (SOD, MDA) and neuroinflammatory cytokines (IL-6, TNF-α) . Dose-response curves and sham-controlled groups are critical for validating efficacy.
Advanced Research Questions
Q. How can synthetic yields of 1-(4-methoxybenzoyl)-1H-indole be optimized when encountering low regioselectivity?
- Methodological Answer : Low yields often arise from competing C-alkylation. Optimize reaction conditions by: (i) Using bulky bases (e.g., NaH in DMSO) to favor N-alkylation (see for N-propargylation of indole) . (ii) Screening solvents (DMF vs. CH₃CN) to modulate reactivity. (iii) Introducing directing groups (e.g., sulfonyl in ) to enhance regiocontrol . Monitor progress via TLC and HPLC, and isolate isomers using preparative HPLC if needed.
Q. How should researchers address contradictory spectral data (e.g., unexpected NMR peaks) in derivatives of this compound?
- Methodological Answer : Contradictions may arise from rotamers, impurities, or unexpected substituent positions. Strategies include: (i) Variable-temperature NMR to identify dynamic equilibria. (ii) 2D NMR (COSY, NOESY) to confirm connectivity. (iii) Re-synthesizing the compound with isotopic labeling (e.g., ¹³C) for unambiguous assignment. highlights challenges in bis(4-methoxyphenyl) indole derivatives, where substituent orientation affects spectral interpretation .
Q. What strategies are effective in structure-activity relationship (SAR) studies for 1-(4-methoxybenzoyl)-1H-indole analogs?
- Methodological Answer : (i) Systematically vary substituents on the indole nitrogen (e.g., alkyl, aryl groups) and the 4-methoxybenzoyl moiety (e.g., halogenation, methoxy replacement). (ii) Use computational docking to predict binding affinities, as in for 5-HT₆ receptor ligands . (iii) Validate SAR with functional assays (e.g., IC₅₀ determination in enzyme inhibition).
Q. How can researchers mitigate stability issues (e.g., hydrolysis, oxidation) during storage or biological assays?
- Methodological Answer : (i) Perform accelerated stability studies under varying pH, temperature, and light exposure. (ii) Use lyophilization for long-term storage if the compound is hydrolytically sensitive. (iii) Add antioxidants (e.g., BHT) to solutions to prevent oxidation, as suggested by TGA data in for thermally labile analogs .
Q. What advanced analytical methods resolve challenges in detecting trace impurities in 1-(4-methoxybenzoyl)-1H-indole samples?
- Methodological Answer : Employ hyphenated techniques like LC-MS/MS or GC-MS for impurity profiling. For example, used HPLC-MS to confirm the absence of other novel psychoactive substances (NPS) in related compounds . High-resolution mass spectrometry (HRMS) can differentiate isobaric impurities, while ICP-MS detects metal catalysts if used in synthesis.
Data Interpretation & Experimental Design
Q. How should researchers design controls to distinguish pharmacological effects of 1-(4-methoxybenzoyl)-1H-indole from off-target interactions?
- Methodological Answer : Include (i) vehicle controls (solvent-only), (ii) structurally related but inactive analogs (e.g., methoxy-free derivatives), and (iii) competitive antagonists specific to the target pathway. used sham-treated diabetic mice to isolate compound-specific effects from disease-induced changes .
Q. What statistical approaches are recommended for analyzing dose-dependent effects in preclinical studies?
- Methodological Answer : Use nonlinear regression models (e.g., log-dose vs. response) to calculate EC₅₀/ED₅₀ values. For multi-variable outcomes (e.g., oxidative stress and inflammation in ), apply multivariate ANOVA (MANOVA) to account for correlated endpoints . Power analysis ensures adequate sample sizes to detect significance.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
